molecular formula C11H10N4 B14007664 N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine

Katalognummer: B14007664
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: FDWJJPXBTJDKLS-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methylideneamino group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group at the 3-position.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group at the 3-position.

Uniqueness

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylideneamino group allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H10N4

Molekulargewicht

198.22 g/mol

IUPAC-Name

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine

InChI

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9-

InChI-Schlüssel

FDWJJPXBTJDKLS-ZROIWOOFSA-N

Isomerische SMILES

C1=CC=NC(=C1)N/N=C\C2=CC=NC=C2

Kanonische SMILES

C1=CC=NC(=C1)NN=CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.